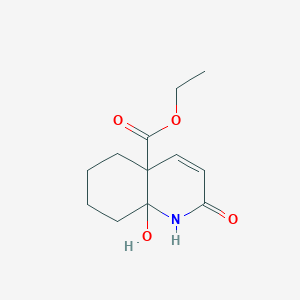

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate

Description

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate is a polycyclic quinoline derivative characterized by a partially saturated bicyclic core. Key structural features include:

- A 2-oxo group at position 2, contributing to electrophilic reactivity.

- An ethyl carboxylate ester at position 4a, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 8a-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4a-carboxylate |

InChI |

InChI=1S/C12H17NO4/c1-2-17-10(15)11-6-3-4-7-12(11,16)13-9(14)5-8-11/h5,8,16H,2-4,6-7H2,1H3,(H,13,14) |

InChI Key |

XPTURZQOXLSXHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C12CCCCC1(NC(=O)C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carboxylic Acid Derivatives (4a–4e, 8a–8e)

- Structural Differences: Compounds 4a–4e and 8a–8e feature a 7,8-substituted quinoline-4-carboxylic acid backbone but lack the octahydroquinoline ring saturation and 8a-hydroxyl group present in the target compound . Substituents such as methylthio (SMe) or methylsulfonyl (SO₂Me) groups at the phenyl ring (e.g., in 8a–8e) introduce distinct electronic and steric effects compared to the target’s ethyl carboxylate and hydroxyl groups .

- This contrasts with the target’s likely multi-step route involving ring saturation and hydroxylation .

4-Oxo-1,4-dihydroquinoline Derivatives (8a–i)

- Functional Group Positioning: Compounds like 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esters (8a–i) share an ester group but differ in the position of the oxo group (C4 vs. C2 in the target). This alters conjugation patterns and reactivity .

- Biological Relevance :

Hexahydroquinoline Derivatives (e.g., Compound 23)

- Ring Saturation: Compound 23, a brominated hexahydroquinoline, has six saturated ring positions versus eight in the target. Reduced saturation increases conformational flexibility, which may affect binding affinity in drug design .

- Substituent Effects: The bromo substituent in compound 23 enhances electrophilicity, whereas the target’s hydroxyl group offers hydrogen-bond donor capacity, influencing solubility and metabolic pathways .

Octahydroazeto[2,1-a]isoindole Carboxylate ()

- Core Structure: This compound shares an oxo group and carboxylate ester but features an azeto-isoindole fused system instead of a quinoline backbone. Such differences significantly alter steric and electronic profiles .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Challenges : The target compound’s 8a-hydroxyl group necessitates precise stereochemical control during synthesis, unlike sulfur-containing analogs (4a–8e) that rely on straightforward reductions .

- Biological Potential: While 4-oxo derivatives (8a–i) show established bioactivity, the target’s unique hydroxyl-oxo-ester combination may unlock novel pharmacological mechanisms, warranting further exploration .

- Physicochemical Trade-offs : Higher polarity from hydroxyl/ester groups improves solubility but may limit blood-brain barrier penetration compared to lipophilic analogs like compound 23 .

Biological Activity

Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate (CAS No. 1770105-16-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₇N₁O₄

- Molecular Weight : 239.27 g/mol

- Structure : The compound features a quinoline scaffold that is known for various biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Ethyl 8a-hydroxy derivatives have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have demonstrated that ethyl derivatives of octahydroquinoline compounds possess antimicrobial activity against a range of pathogens. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Inhibition of growth in Candida albicans.

3. Anticancer Potential

Preliminary studies suggest that ethyl 8a-hydroxy-2-oxo derivatives may induce apoptosis in cancer cell lines. A notable study found that these compounds can activate caspase pathways leading to programmed cell death in breast cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 25 | Caspase activation |

| Study B | HeLa | 30 | ROS generation |

1. Caspase Activation

The compound appears to activate caspases, which are crucial for the execution phase of cell apoptosis. This mechanism is vital for its anticancer properties.

2. Modulation of Signaling Pathways

Ethyl 8a-hydroxy derivatives may influence various signaling pathways involved in cell survival and proliferation. For example:

- AMPK Pathway : Activation leads to metabolic regulation and apoptosis in cancer cells.

3. Free Radical Scavenging

The hydroxyl group in the structure contributes to its ability to neutralize free radicals, thereby reducing oxidative stress.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with ethyl 8a-hydroxy-2-oxo derivatives resulted in significant cell death compared to untreated controls. The mechanism was attributed to increased reactive oxygen species (ROS) and subsequent caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial and fungal strains. The results indicated a dose-dependent inhibition of microbial growth, suggesting potential applications in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.